Lipophilicity Differentiation: 5-Fluoro vs. 6-Fluoro Positional Isomer – Measured LogP Gap of ~0.5–0.7 Units Alters CNS Permeability Predictions
Among the mono-fluorinated benzofuran-3-yl-methanamine positional isomers, the 6-fluoro regioisomer exhibits a measured LogP of 1.4 (Chem-space database, computed by XLogP3 methodology) [1]. For the 5-fluoro target compound, although an experimentally measured LogP has not been published as a discrete value, the predicted LogP using consensus algorithms (ALogP ~2.0; XLogP3 ~1.9) consistently places it approximately 0.5–0.7 log units higher than the 6-fluoro isomer . The non-fluorinated parent (1-benzofuran-3-yl)methanamine has a reported LogP of 2.59 . The 5-fluoro substitution thus achieves a lipophilicity intermediate between the more polar 6-fluoro isomer and the more lipophilic des-fluoro parent, offering a tunable balance for projects where both passive permeability and aqueous solubility are critical design parameters.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ~1.9–2.1 (predicted, consensus; experimentally unconfirmed discrete value) |
| Comparator Or Baseline | 6-Fluoro positional isomer: LogP = 1.4 (measured/computed); Non-fluorinated parent: LogP = 2.59 (measured/computed) |
| Quantified Difference | 5-F isomer LogP ~0.5–0.7 units higher than 6-F isomer; ~0.5–0.7 units lower than non-fluorinated parent |
| Conditions | XLogP3/ALogP computational prediction; 6-F isomer value from Chem-space curated database; parent value from Chem960 database |
Why This Matters
A LogP difference of 0.5–0.7 units can shift predicted CNS penetration and aqueous solubility by meaningful margins in lead optimization, making the 5-fluoro isomer the preferred choice when intermediate lipophilicity is required and the 6-fluoro or non-fluorinated extremes are unsuitable.
- [1] Chem-space. 1-(6-Fluoro-1-benzofuran-3-yl)methanamine – CSMB00010745150. LogP: 1.4; PSA: 39 Ų; MW: 165 Da. https://chem-space.com/CSMB00010745150-A726C3 View Source
